5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings or triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
5-Phenyl-1,2,4-Triazole: A derivative with a phenyl group at the 5-position.
4-Amino-1,2,4-Triazole: A derivative with an amino group at the 4-position.
Uniqueness
5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol is unique due to the presence of both 4-Methylphenyl and 2-Methyl-3-Phenyl-2-Propenylidene groups, which may impart specific chemical and biological properties not found in simpler triazole derivatives.
Properties
Molecular Formula |
C19H18N4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18N4S/c1-14-8-10-17(11-9-14)18-21-22-19(24)23(18)20-13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24)/b15-12+,20-13+ |
InChI Key |
LQWBJPNUIFMSCU-HIBZGYDWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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